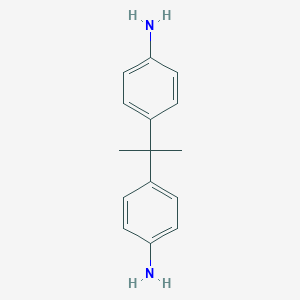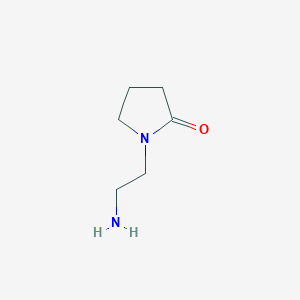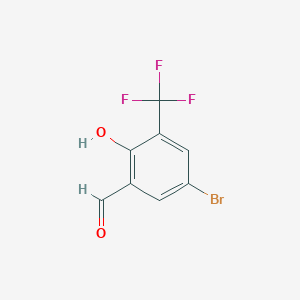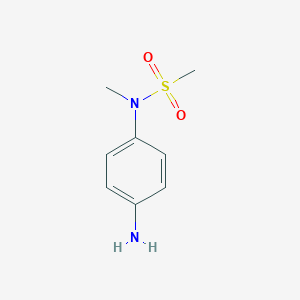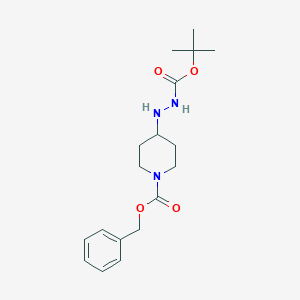
Benzyl 4-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate
Vue d'ensemble
Description
“Benzyl 4-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 280111-50-4 . It has a molecular weight of 349.43 . It is a solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is benzyl 4-[2-(tert-butoxycarbonyl)hydrazino]-1-piperidinecarboxylate . The InChI code for this compound is 1S/C18H27N3O4/c1-18(2,3)25-16(22)20-19-15-9-11-21(12-10-15)17(23)24-13-14-7-5-4-6-8-14/h4-8,15,19H,9-13H2,1-3H3,(H,20,22) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 349.43 . The InChI code for this compound is 1S/C18H27N3O4/c1-18(2,3)25-16(22)20-19-15-9-11-21(12-10-15)17(23)24-13-14-7-5-4-6-8-14/h4-8,15,19H,9-13H2,1-3H3,(H,20,22) .Applications De Recherche Scientifique
Enzyme Inhibition and Anticancer Applications
- A study by Chonan et al. (2011) detailed the synthesis of novel (4-piperidinyl)-piperazine derivatives as ACC1/2 non-selective inhibitors, highlighting the optimization of substituents on the piperidine ring which led to potent inhibitory activities in both enzyme and cell-based assays. These compounds exhibited a reduction in hepatic de novo fatty acid synthesis in rats after oral administration, indicating potential therapeutic applications in metabolic disorders or cancer treatment Chonan et al., 2011.
Synthesis Methodologies
- Hao et al. (2011) reported on the asymmetric synthesis of a key intermediate used in the synthesis of CP-690550, a potent protein kinase inhibitor. This research demonstrated a potential industrial application for their synthetic route, suggesting the versatility of similar piperidine derivatives in pharmaceutical manufacturing Hao et al., 2011.
Medicinal Chemistry Synthesis
- Magano et al. (2014) explored oxindole synthesis via palladium-catalyzed C-H functionalization, incorporating similar piperidine derivatives in their methodology. This approach has implications for the synthesis of medicinal chemistry compounds, particularly in designing serine palmitoyl transferase enzyme inhibitors Magano et al., 2014.
Antihypertensive Activity
- Clark et al. (1983) synthesized and evaluated a series of spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones for antihypertensive activity, demonstrating the importance of the piperidine structure in developing cardiovascular therapeutics Clark et al., 1983.
Biological Activity Evaluation
- Kulkarni et al. (2016) synthesized two derivatives of N-Boc piperazine and characterized them through various spectroscopic studies, including their antibacterial and antifungal activities. This highlights the broader applications of such compounds in developing new antimicrobial agents Kulkarni et al., 2016.
Safety And Hazards
Propriétés
IUPAC Name |
benzyl 4-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-18(2,3)25-16(22)20-19-15-9-11-21(12-10-15)17(23)24-13-14-7-5-4-6-8-14/h4-8,15,19H,9-13H2,1-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCELIGHSCQKNIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468822 | |
| Record name | Benzyl 4-[2-(tert-butoxycarbonyl)hydrazinyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate | |
CAS RN |
280111-50-4 | |
| Record name | Benzyl 4-[2-(tert-butoxycarbonyl)hydrazinyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


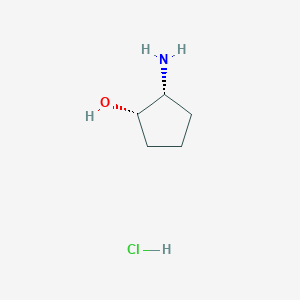

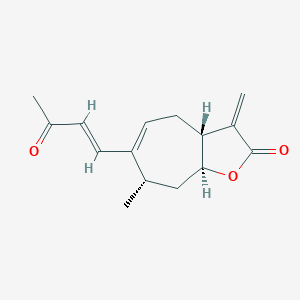
![Pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B112336.png)
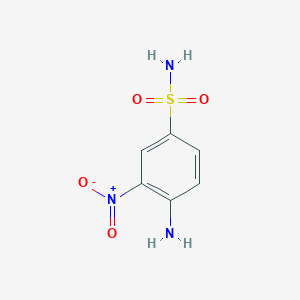
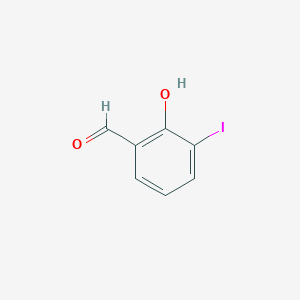
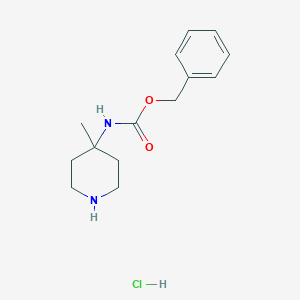
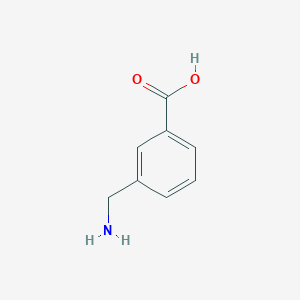
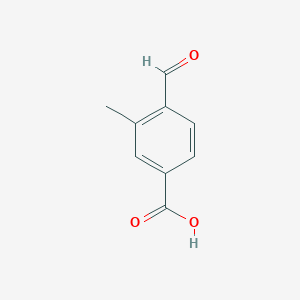
![1-Bicyclo[2.2.1]hept-2-ylethanamine](/img/structure/B112350.png)
